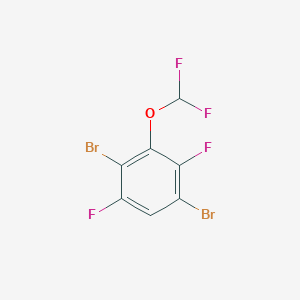
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2F4O. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,5-difluoro-3-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, arylboronic acids (for Suzuki-Miyaura), alkenes (for Heck), and bases (e.g., potassium phosphate).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.
Major Products
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 2,5-difluoro-3-(difluoromethoxy)benzene.
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms biaryl linkages through palladium-catalyzed cross-coupling processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethoxy group.
1,4-Dibromo-2,3-difluorobenzene: Similar structure with different fluorine substitution pattern.
1,4-Dibromo-3-(difluoromethoxy)benzene: Similar structure but lacks the 2,5-difluoro substitution.
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and difluoro groups, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Properties
Molecular Formula |
C7H2Br2F4O |
|---|---|
Molecular Weight |
337.89 g/mol |
IUPAC Name |
1,4-dibromo-3-(difluoromethoxy)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4O/c8-2-1-3(10)4(9)6(5(2)11)14-7(12)13/h1,7H |
InChI Key |
FGXZUZRVCKKFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















